D-Mannose-3-C-d
CAS No.:
Cat. No.: VC0206340
Molecular Formula: C₆H₁₁DO₆
Molecular Weight: 181.16
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₁₁DO₆ |
---|---|
Molecular Weight | 181.16 |
Introduction
Structural Properties and Identification
Basic Identification
D-Mannose-3-C-d is a stable isotope-labeled version of D-mannose with a deuterium atom at the carbon-3 position. This compound is identified by the CAS number 3458-28-4 and has a molecular formula of C6H11DO6 with a molecular weight of 181.16 g/mol . The systematic name of this compound is (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(3-deuterio)hexanal, indicating the specific stereochemistry and deuterium incorporation at the carbon-3 position.
Molecular Structure
The structure of D-Mannose-3-C-d is derived from its parent compound D-mannose, which is a hexose monosaccharide. In the case of D-Mannose-3-C-d, the hydrogen at position 3 is replaced by deuterium (2H or d), a stable isotope of hydrogen. This selective deuteration maintains the same stereochemical arrangement as D-mannose while providing a distinguishable mass spectrometric signature due to the increased atomic mass of deuterium compared to hydrogen .
Analytical Applications
Mass Spectrometry Standards
D-Mannose-3-C-d serves as a valuable internal standard in mass spectrometry-based glycomic and metabolomic analyses. The deuterium labeling creates a mass shift that allows researchers to differentiate between the standard and endogenous compounds, facilitating accurate quantification . Unlike 13C-labeled compounds, which change the mass without significantly altering chromatographic behavior, deuterated standards like D-Mannose-3-C-d may exhibit slightly different retention times during chromatographic separation due to the isotope effect .
Table 1: Comparison of Isotope Labeling Types for Mass Spectrometry Standards
Property | Deuterium (D) Labeling | 13C Labeling | 15N Labeling |
---|---|---|---|
Mass Shift | +1 amu per D atom | +1 amu per 13C atom | +1 amu per 15N atom |
Chromatographic Behavior | May exhibit retention time shifts | Co-elutes with unlabeled analyte | Co-elutes with unlabeled analyte |
Isotopic Stability | Potential for exchange in acidic/basic conditions | Excellent stability | Excellent stability |
Synthesis Complexity | Relatively straightforward | Often complex and laborious | Complex, depending on compound |
Position Control | Can be introduced at specific positions | Can be introduced at specific positions | Limited to N-containing positions |
Glycomics Research
D-Mannose-3-C-d plays a significant role in glycomics research, particularly in the analysis of N-linked glycans and other mannose-containing carbohydrate structures. In mass spectrometry-based glycomics, deuterium-labeled standards like D-Mannose-3-C-d help normalize variations during sample preparation and analysis, improving the accuracy of quantitative measurements .
Metabolic Studies
Isotopically labeled mannose derivatives such as D-Mannose-3-C-d can be used to track mannose metabolism in biological systems. By introducing the deuterium-labeled compound into cellular or organism models, researchers can trace the metabolic fate of mannose through various biochemical pathways using mass spectrometry techniques .
Advantages and Limitations of Deuterium Labeling
Benefits of Deuterium Labeling
Deuterium labeling offers several advantages in analytical chemistry. For compounds like D-Mannose-3-C-d, deuteration provides a convenient mass tag that is relatively easy to incorporate during synthesis. Compared to 13C-labeled compounds, deuterated standards are often less expensive to produce and can be synthesized with precise positional control .
Analytical Considerations
When using D-Mannose-3-C-d as an analytical standard, researchers must consider several factors that may influence experimental outcomes. As described in analytical literature, deuterated standards may exhibit distinct chromatographic behavior compared to their non-deuterated counterparts:
"The difference in physicochemical properties between deuterium and hydrogen causes deuterated standards to typically exhibit an altered chromatographic retention from its native analogues. This elution impact is most pronounced in LC separations, but may also occur in GC separations."
This chromatographic isotope effect must be accounted for in method development and validation to ensure accurate quantification.
Stability Considerations
"If the D-label is placed at an exchangeable position (i.e., at acidic and polar groups), it could be susceptible to an isotope effect during storage and later in analysis. In this effect, the location of deuterium may scramble or undergo an exchange reaction with protium in solution or in the gas phase."
The positioning of deuterium at carbon-3 in D-Mannose-3-C-d likely provides better stability compared to positions adjacent to hydroxyl groups.
Related Compounds and Comparative Analysis
Other Deuterated Mannose Derivatives
D-Mannose-3-C-d belongs to a family of isotopically labeled mannose derivatives used in analytical chemistry. Other compounds in this category include D-Mannose-2-C-d, D-Mannose-5-C-d, and D-Mannose-3-13C, each offering specific advantages for different analytical applications .
Table 2: Comparison of Isotopically Labeled Mannose Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Labeling Position | Key Applications |
---|---|---|---|---|
D-Mannose-3-C-d | C6H11DO6 | 181.16 | Carbon-3 | Mass spectrometry, glycomics |
D-Mannose-2-C-d | C6H11DO6 | 181.16 | Carbon-2 | Metabolic studies, MS standards |
D-Mannose-5-C-d | C6H11DO6 | 181.16 | Carbon-5 | Structural studies, MS standards |
D-Mannose-3-13C | C6H12O6 (with 13C at C-3) | 181.15 | Carbon-3 | NMR studies, MS standards |
D-Mannose-13C-2 | C6H12O6 (with 13C at C-2) | 181.15 | Carbon-2 | Metabolic tracing, MS standards |
Comparison with Parent Compound
D-Mannose-3-C-d maintains the same biological and chemical properties as its parent compound D-mannose, except for the isotopic difference. D-mannose is a monosaccharide hexose sugar and an epimer of glucose, differing only in the stereochemistry at the C-2 position. It plays important roles in glycosylation processes and has been studied for various biomedical applications, including urinary tract infection prevention .
Research Applications and Future Directions
Quantitative Analysis in Glycomics
D-Mannose-3-C-d has significant applications in quantitative glycomic analysis, particularly for the study of N-linked glycans. Mass spectrometry-based glycomics requires reliable internal standards for accurate quantification, and deuterium-labeled standards like D-Mannose-3-C-d provide valuable reference points .
Metabolic Tracing Studies
Isotopically labeled mannose derivatives enable researchers to track mannose metabolism in biological systems. The incorporation of deuterium at specific positions allows for detailed mapping of metabolic pathways involving mannose and its derivatives .
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